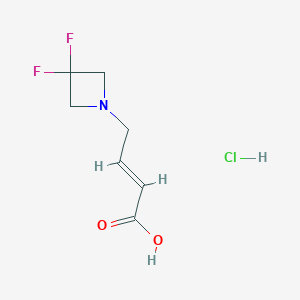
(2E)-4-(3,3-difluoroazetidin-1-yl)but-2-enoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-4-(3,3-difluoroazetidin-1-yl)but-2-enoic acid hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-(3,3-difluoroazetidin-1-yl)but-2-enoic acid hydrochloride typically involves the formation of the difluoroazetidine ring followed by the introduction of the but-2-enoic acid moiety. One common method involves the difluoromethylation of azetidine precursors using difluoromethylation reagents. This process can be achieved through various methods, including electrophilic, nucleophilic, and radical difluoromethylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to enhance the efficiency and yield of the reaction. The precise conditions, such as temperature, pressure, and solvent choice, are optimized to ensure the scalability and reproducibility of the synthesis .
化学反応の分析
Types of Reactions
(2E)-4-(3,3-difluoroazetidin-1-yl)but-2-enoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoroazetidine ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
(2E)-4-(3,3-difluoroazetidin-1-yl)but-2-enoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and chemical processes
類似化合物との比較
Similar Compounds
3,3-Difluoroazetidine hydrochloride: Shares the difluoroazetidine ring but lacks the but-2-enoic acid moiety.
Phenylephrine Related Compound F: Contains a different core structure but may have similar functional groups.
Positronium hydride: An exotic molecule with different applications but interesting for comparison due to its unique properties.
Uniqueness
(2E)-4-(3,3-difluoroazetidin-1-yl)but-2-enoic acid hydrochloride is unique due to the combination of the difluoroazetidine ring and the but-2-enoic acid moiety, which imparts distinct chemical and biological properties
特性
分子式 |
C7H10ClF2NO2 |
|---|---|
分子量 |
213.61 g/mol |
IUPAC名 |
(E)-4-(3,3-difluoroazetidin-1-yl)but-2-enoic acid;hydrochloride |
InChI |
InChI=1S/C7H9F2NO2.ClH/c8-7(9)4-10(5-7)3-1-2-6(11)12;/h1-2H,3-5H2,(H,11,12);1H/b2-1+; |
InChIキー |
UWYBJVXBVZGECL-TYYBGVCCSA-N |
異性体SMILES |
C1C(CN1C/C=C/C(=O)O)(F)F.Cl |
正規SMILES |
C1C(CN1CC=CC(=O)O)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


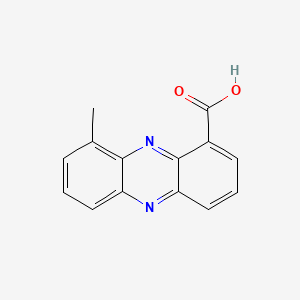
![tert-Butyl (2-azaspiro[4.4]nonan-7-yl)carbamate](/img/structure/B11769110.png)


![[2-[4-pyrrol-1-yl-2-(1H-pyrrol-3-yl)pyrrol-1-yl]phenyl]methanol](/img/structure/B11769142.png)
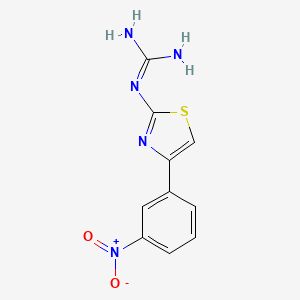
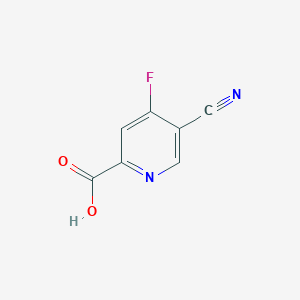
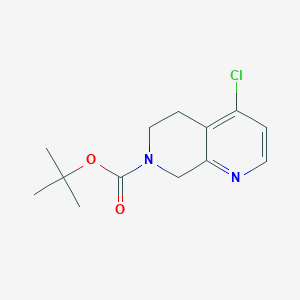
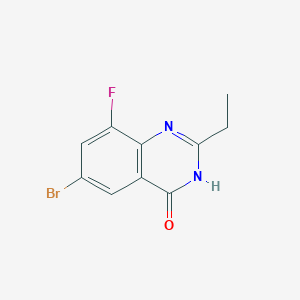
![6-Nitrobenzo[d]isothiazol-3-amine](/img/structure/B11769183.png)

![tert-Butyl 8-amino-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B11769195.png)
![(R)-6-Chloro-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B11769201.png)

